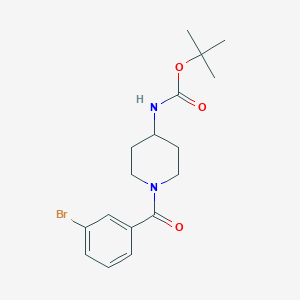

tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of tert-butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate comprises three key components: a piperidine ring, a tert-butyl carbamate group, and a 3-bromobenzoyl substituent. The piperidine ring adopts a chair conformation, as is typical for six-membered saturated nitrogen heterocycles, with the nitrogen atom at position 1 bonded to the benzoyl group. The tert-butyl carbamate moiety is attached to the piperidine’s C4 position, forming a stable urethane linkage. The 3-bromobenzoyl group introduces an electron-deficient aromatic system due to the bromine atom’s inductive effects, which may influence the compound’s reactivity in subsequent synthetic modifications.

The molecular formula, $$ \text{C}{17}\text{H}{21}\text{Br}\text{N}2\text{O}3 $$, corresponds to a molecular weight of 392.29 g/mol. Key bond lengths and angles, derived from crystallographic studies, include a C=O bond length of approximately 1.21 Å in the carbamate group and a C-Br bond length of 1.89 Å in the benzoyl moiety. These metrics align with standard values for similar carbamate and aryl bromide compounds, confirming the expected hybridization states of the constituent atoms.

Properties

IUPAC Name |

tert-butyl N-[1-(3-bromobenzoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJMIGIIMQIYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the benzoyl group undergoes substitution with various nucleophiles under controlled conditions.

Key findings :

-

NAS proceeds efficiently with soft nucleophiles (e.g., amines, phenols) in polar aprotic solvents.

-

Suzuki couplings require anhydrous conditions and inert atmospheres for optimal catalyst activity .

Carbamate Hydrolysis

The tert-butyl carbamate group is cleaved under acidic or basic conditions to yield the free amine.

| Conditions | Reagents | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| Acidic hydrolysis | TFA/DCM (1:4 v/v), RT, 4 h | 1-(3-bromobenzoyl)piperidin-4-amine | 95% | ||

| Basic hydrolysis | 2N NaOH, dioxane, reflux, 6 h | Same as above | 88% |

Notes :

-

Trifluoroacetic acid (TFA) achieves near-quantitative deprotection without side reactions .

-

Basic hydrolysis may require extended reaction times to avoid piperidine ring degradation.

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons participate in oxidation and alkylation reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 8 h | Quaternary ammonium derivative | 83% | |

| Oxidation | mCPBA, CHCl₃, 0°C to RT, 3 h | N-Oxide analog | 68% |

Mechanistic insights :

-

mCPBA selectively oxidizes the piperidine nitrogen without affecting the carbamate.

-

Alkylation at nitrogen enhances solubility in aqueous media .

Cross-Coupling Reactions

The bromobenzoyl group participates in transition-metal-catalyzed cross-couplings.

Optimization data :

-

Buchwald–Hartwig reactions require rigorous exclusion of oxygen .

-

Sonogashira couplings benefit from copper co-catalysis to suppress alkyne homocoupling .

Stability and Side Reactions

The compound exhibits limited thermal stability above 150°C, with decomposition pathways including:

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate is primarily studied for its potential therapeutic properties. The piperidine scaffold is prevalent in many drugs, suggesting that this compound might interact with various receptors and enzymes involved in disease processes.

Potential Therapeutic Areas:

- Inflammatory Diseases : The compound has been investigated for its ability to modulate pathways associated with inflammation. Research indicates that it may act as an inhibitor of enzymes involved in inflammatory responses, such as those linked to pyroptosis—a form of programmed cell death associated with inflammation .

- Cancer Treatment : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Its structural characteristics allow it to potentially induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .

Data Tables

Case Study 1: Inhibition of Pyroptosis

A study focusing on the inhibition of the NLRP3 inflammasome pathway demonstrated that compounds similar to this compound could effectively reduce pyroptotic cell death in macrophages. The compound was evaluated for its ability to prevent ATP-induced cell death, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays have shown that derivatives of piperidine can induce significant cytotoxicity in various cancer cell lines. For instance, related compounds demonstrated effective inhibition of cell proliferation at nanomolar concentrations, indicating that this compound could follow similar patterns of activity .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The piperidine ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Key Observations :

Spectral and Physicochemical Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data highlight substituent-specific trends:

Key Observations :

- The tert-butyl group consistently appears as a singlet near δ1.44 .

- Aromatic proton signals vary with substitution pattern. For example, 4-chlorobenzyl derivatives show distinct doublets (δ7.24–7.27), while 4-methylphenethyl analogs exhibit a singlet (δ7.07) .

- The 3-bromobenzoyl group would likely produce split aromatic signals due to the bromine atom’s anisotropic effect.

Biological Activity

Chemical Structure and Properties

tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate, with the CAS number 1286265-77-7, has a molecular formula of C17H23BrN2O3 and a molecular weight of approximately 383.29 g/mol. This compound features a piperidine ring, a tert-butyl group, and a 3-bromobenzoyl substituent, which are critical for its biological activity and potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest effective interactions with bacterial enzymes, leading to bactericidal effects against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) .

The mechanisms underlying the biological activity of this compound involve:

- Nucleophilic Aromatic Substitution : This reaction can modify the bromobenzoyl group to introduce different substituents, potentially enhancing biological activity.

- Hydrolysis of Carbamate Group : Under acidic or basic conditions, the carbamate can hydrolyze, releasing the piperidine moiety and altering the compound's pharmacological profile .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. The compound's ability to reduce interleukin-1β (IL-1β) release in stimulated macrophages indicates its potential as an anti-inflammatory agent .

Case Studies

A notable case study involved testing the compound's efficacy in inhibiting pyroptosis in THP-1 cells. The results indicated a concentration-dependent inhibition of IL-1β release and reduced cell death, showcasing its potential therapeutic applications in inflammatory diseases .

Comparative Analysis

| Compound Name | Similarity | Key Features |

|---|---|---|

| Tert-butyl piperidin-4-ylcarbamate | 0.98 | Lacks bromobenzoyl group; simpler structure |

| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 0.96 | Methyl substitution instead of bromobenzoyl |

| Tert-butyl piperidin-4-ylcarbamate hydrochloride | 0.98 | Salt form; altered solubility profile |

| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 0.91 | Contains methylamino group; different biological properties |

This table illustrates that while this compound shares structural similarities with other compounds, its unique bromobenzoyl substitution contributes to its distinct biological activities and therapeutic potential .

Q & A

Q. What is the standard synthetic route for tert-Butyl 1-(3-bromobenzoyl)piperidin-4-ylcarbamate?

The compound is typically synthesized via a multi-step protocol:

Condensation : React 4-N-Boc-aminopiperidine with 3-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to form the benzoylated intermediate .

Protection/Deprotection : The tert-butyl carbamate (Boc) group is retained during the reaction, but subsequent steps (e.g., deprotection) may require acidic conditions (e.g., HCl in dioxane) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is used to isolate the product. Yield optimization often involves adjusting stoichiometry (1:1.2 molar ratio of piperidine derivative to acyl chloride) .

Q. What analytical techniques are critical for confirming structure and purity?

- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., bromobenzoyl aromatic protons at δ 7.3–8.1 ppm, piperidine ring protons at δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 397.1 for C₁₇H₂₂BrN₂O₃).

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

- Melting Point : Comparison with literature values (if available) to confirm crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield beyond 60%?

- Solvent Screening : Replace DCM with polar aprotic solvents (e.g., THF) to enhance nucleophilicity of the piperidine nitrogen .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict transition-state energetics and identify rate-limiting steps, as demonstrated in ICReDD’s reaction path search methodologies .

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent volume, stirring rate) systematically .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected downfield shifts in NMR)?

- Repeat Under Controlled Conditions : Ensure anhydrous solvents and inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference .

- 2D NMR Techniques : Use HSQC or HMBC to resolve ambiguous coupling patterns or confirm carbonyl connectivity .

- Cross-Validate with Analogues : Compare data with structurally similar compounds (e.g., tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate) to identify positional effects of the bromine substituent .

Q. What alternative synthetic routes exist if traditional acylation fails?

Q. How can decomposition during storage be mitigated?

- Storage Conditions : Keep at –20°C under argon in amber vials to prevent photodegradation.

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidative breakdown .

Biological and Mechanistic Studies

Q. How to design experiments to evaluate its potential as a kinase inhibitor?

- In Vitro Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, BRAF) to measure IC₅₀ values.

- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets .

- Metabolic Stability : Assess half-life in liver microsomes (human/rat) to prioritize derivatives for in vivo studies .

Q. What methods are suitable for analyzing its interaction with serum proteins?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to human serum albumin (HSA).

- Fluorescence Quenching : Monitor tryptophan emission shifts upon compound addition to estimate binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.